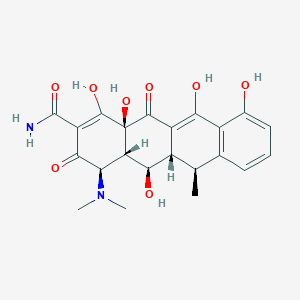

4epi-6epi Doxycycline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated its potential in both clinical and scientific settings. It is a broad-spectrum antibacterial synthetically derived from oxytetracycline . Doxycycline capsules contain doxycycline monohydrate equivalent to 50 mg, 75 mg, and 100 mg of doxycycline for oral administration .

Synthesis Analysis

A fast ultra-performance liquid chromatography method was developed for the separation and quantification of doxycycline, 4-epidoxycycline, and 6-epidoxycycline . The analytes were separated by comprehensive optimization of the chromatographic conditions .Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O8. Its molecular weight is 444.45.Chemical Reactions Analysis

A novel chemical oscillation system was designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline . The oscillating system is a chemical oscillating system composed of five components .Physical and Chemical Properties Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding . It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .Scientific Research Applications

Doxycycline in Cellular Metabolism and Gene Expression

Doxycycline has been reported to alter cellular metabolism and proliferation in human cell lines. Studies reveal that doxycycline can shift metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption. This indicates a potential confounding effect of the drug on cellular metabolism, suggesting a need for careful control in experiments utilizing doxycycline for inducible expression systems (Ahler et al., 2013).

Doxycycline and Mitochondrial Function

Research has highlighted the wide-ranging effects of doxycycline on mitochondrial function across eukaryotic models, including its impact on mitochondrial translation. These findings underscore the importance of considering the potential confounding effects of tetracyclines like doxycycline in biomedical research, especially given their capacity to induce mitochondrial proteotoxic stress and affect cellular dynamics and function (Moullan et al., 2015).

Doxycycline's Role in Inflammation and Disease Treatment

Doxycycline's anti-inflammatory properties have been explored in the context of dermatology, where it is recognized for its safety profile and therapeutic potential in treating cutaneous inflammatory diseases. Understanding the mechanisms behind its anti-inflammatory effects could offer new therapeutic avenues for managing inflammatory dermatologic conditions (Henehan et al., 2017).

Alternative to Doxycycline for Gene Control

A study introduced 4-Epidoxycycline (4-ED) as an alternative to doxycycline for controlling gene expression in conditional mouse models. Unlike doxycycline, 4-ED lacks antibiotic activity, potentially avoiding adverse effects on intestinal flora. This suggests 4-ED's utility in genetic research without the unwanted side effects associated with doxycycline's antibiotic properties (Eger et al., 2004).

Mechanism of Action

Target of Action

4epi-6epi Doxycycline is a tetracycline antibiotic . Its primary targets are a wide variety of gram-positive and gram-negative bacteria . It is also used to treat acne and malaria . The drug is highly lipophilic, allowing it to cross multiple membranes of target molecules .

Mode of Action

This compound interacts with its targets by crossing multiple membranes due to its lipophilic nature . It shows favorable intra-cellular penetration, with bacteriostatic activity against a wide range of bacteria . In addition to its antibacterial properties, this compound also exhibits antiparasitic properties and anti-inflammatory actions .

Biochemical Pathways

It is known that the drug has a broad-spectrum antibiotic effect, affecting a wide range of bacteria . It is also known to have antiparasitic properties .

Pharmacokinetics

This compound is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property gives it favorable intra-cellular penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to bacteriostatic activity against a wide range of bacteria . This results in the effective treatment of a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For example, a study found that advanced oxidation processes were highly efficient in degrading doxycycline in different aqueous matrices . More than 99.6% of doxycycline degradation resulted from UV/H2O2 and ozonation processes . This suggests that environmental factors such as light and oxygen levels could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Doxycycline has been used in various research studies. For instance, it has been used in the prevention of progression of COVID-19 to severe disease requiring intensive care unit (ICU) admission . Another study investigated the phototoxicity of doxycycline, given its importance for malaria prophylaxis in countries with high sun radiation .

Properties

IUPAC Name |

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-ACUBJMGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)